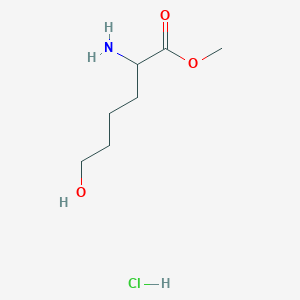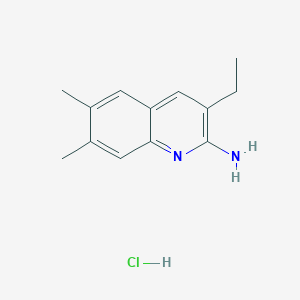
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of 2-aminoquinoline derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Amino-6-bromo-3-ethylquinoline hydrochloride: This compound has a bromine atom instead of methyl groups, leading to different reactivity and applications.
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride:
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride: This compound has a hydrazino group, which affects its reactivity and applications in research.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research purposes.
Propiedades
Número CAS |
1171579-42-2 |
|---|---|
Fórmula molecular |
C13H17ClN2 |
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
3-ethyl-6,7-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |
Clave InChI |
QINLVCAVIGIUTL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
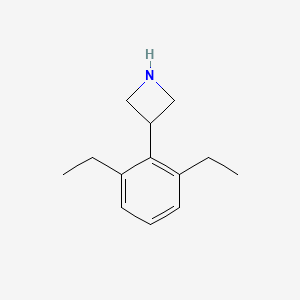
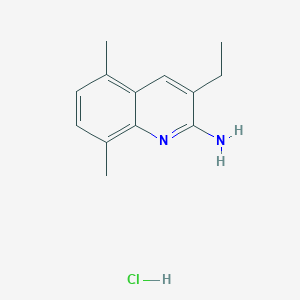
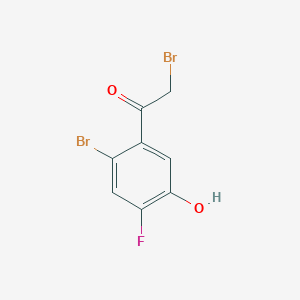
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)

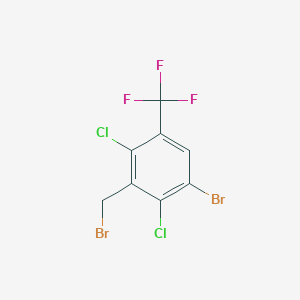
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
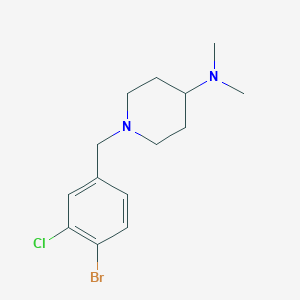


![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
